3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid
Overview
Description
Scientific Research Applications
Importance in Medicinal Chemistry
Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities. These compounds are an integral part of many natural and synthetic bioactive molecules. The presence of the benzothiazole ring contributes to a variety of activities, including anti-viral, anti-microbial, anti-inflammatory, and anti-cancer properties. The structural diversity offered by benzothiazole scaffolds facilitates the search for new therapeutic agents, showcasing their importance in drug discovery and development processes (Bhat & Belagali, 2020).
Synthesis and Pharmacological Evaluation
Benzothiazole derivatives are synthesized through various chemical reactions, demonstrating significant antioxidant and anti-inflammatory activities. These activities are attributed to the structural modifications on the benzothiazole ring, which enhance their biological effectiveness. Such derivatives are vital for developing therapeutic agents aimed at treating conditions like inflammation and oxidative stress-related disorders (Raut et al., 2020).
Antimicrobial and Antiviral Properties
The benzothiazole ring's presence in various compounds has shown substantial antimicrobial and antiviral capabilities. These properties make benzothiazole derivatives potential candidates for developing new antimicrobial and antiviral drugs, especially in the context of increasing resistance to conventional antibiotics and the emergence of new viral diseases (Elamin et al., 2020).
Contributions to Heterocyclic Chemistry
Benzothiazole derivatives represent a significant class of heterocyclic compounds in pharmaceutical chemistry. Their structural versatility allows for the design and synthesis of compounds with a wide range of biological activities, underlining their contribution to the development of novel drugs with potential therapeutic applications across various diseases (Keri et al., 2015).
properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c13-9(14)5-6-11-10-7-3-1-2-4-8(7)17(15,16)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWGDLVXIBQIFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCC(=O)O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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